((4-Methoxyphenyl)sulfonyl)-L-methionine

Physicochemical Analysis Drug Design ADME Prediction

Researchers studying MMP-12 or MetAP2 pathways face limited access to structurally defined sulfonamide probes with reliable purity. ((4-Methoxyphenyl)sulfonyl)-L-methionine (CAS 956373-65-2) directly addresses this gap. • Unique (4-methoxyphenyl)sulfonyl modification shifts LogP to 1.18 (vs. -2.0 for L-Met), enabling cellular uptake studies unattainable with native methionine. • ≥98% purity and defined stereochemistry ensure reproducible enzyme inhibition assays and analytical method validation. • Dual reactive handles (carboxylic acid, methylsulfanyl) support rapid diversification into focused compound libraries for medicinal chemistry programs.

Molecular Formula C12H17NO5S2
Molecular Weight 319.4g/mol
CAS No. 956373-65-2
Cat. No. B352184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-Methoxyphenyl)sulfonyl)-L-methionine
CAS956373-65-2
Molecular FormulaC12H17NO5S2
Molecular Weight319.4g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C12H17NO5S2/c1-18-9-3-5-10(6-4-9)20(16,17)13-11(12(14)15)7-8-19-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/t11-/m0/s1
InChIKeySHGHKXMUEWMGNJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((4-Methoxyphenyl)sulfonyl)-L-methionine for Research


((4-Methoxyphenyl)sulfonyl)-L-methionine (CAS 956373-65-2) is a synthetic sulfonamide derivative of the essential amino acid L-methionine, characterized by a (4-methoxyphenyl)sulfonyl group attached to the alpha-amino nitrogen . It has the molecular formula C₁₂H₁₇NO₅S₂ and a molecular weight of 319.40 g/mol [1]. This compound is available for research purposes with typical purity specifications of ≥98% .

Workflow Sulfonamide-modified amino acid probe for enzymatic and cellular studies
Selection Defined L-enantiomer with high chemical purity supporting reproducible chiral research
Use Context Advanced synthetic building block and analytical reference standard for sulfonamide chemistry

Why ((4-Methoxyphenyl)sulfonyl)-L-methionine Cannot Be Substituted


The (4-methoxyphenyl)sulfonyl modification introduces unique physicochemical properties that fundamentally alter the compound's behavior compared to parent L-methionine or other simple derivatives. This group contributes specific steric bulk, electronic properties, and hydrogen-bonding capacity, leading to a distinct molecular recognition profile. For example, the calculated topological polar surface area (TPSA) is 92.7 Ų and the predicted partition coefficient (LogP) is 1.18 , values that differ from those of L-methionine. Consequently, direct substitution with L-methionine, its salts, or other sulfonyl derivatives (e.g., tosyl or mesyl) will not reproduce the intended binding, reactivity, or metabolic stability in biological or chemical systems. For research seeking to probe specific enzyme interactions, such as with macrophage metalloelastase (MMP-12) , this specific compound is required to replicate published findings.

1 L-methionine or its simple salts lack the (4-methoxyphenyl)sulfonyl group and will not reproduce the intended binding or reactivity profile.
2 Other sulfonyl derivatives (tosyl or mesyl) introduce different electronic and steric properties, which may shift molecular recognition and metabolic stability outcomes.
3 Racemic or lower-purity methionine sulfonamide analogs may introduce chiral variability and inconsistent analytical behavior, limiting direct substitution.

((4-Methoxyphenyl)sulfonyl)-L-methionine Selection Guide


Physicochemical Profile vs L-Methionine

The (4-methoxyphenyl)sulfonyl group confers distinct physicochemical properties compared to the parent amino acid. The compound exhibits a predicted topological polar surface area (TPSA) of 92.7 Ų and a LogP of 1.18 . While direct experimental values for L-methionine are not provided in the same source, literature values for L-methionine are a TPSA of approximately 63.3 Ų and a LogP around -2.0 [1]. This represents an increased lipophilicity (ΔLogP > 3) and a larger polar surface area, which together predict altered membrane permeability and transporter recognition.

Physicochemical Profile vs L-Methionine
Cross-study comparable
ΔLogP > +3, ΔTPSA ≈ +29.4 Ų
Supports altered permeability prediction review
Calculated values; experimental validation required
Physicochemical Analysis Drug Design ADME Prediction

Molecular Weight Differentiation from Methionine Analogs

The molecular weight of ((4-Methoxyphenyl)sulfonyl)-L-methionine (319.40 g/mol) is substantially higher than that of L-methionine (149.21 g/mol) [1] and its common derivatives like N-acetyl-L-methionine (191.25 g/mol) or L-methionine sulfone (181.21 g/mol) [2]. This increased molecular weight, combined with the specific sulfonamide functionality, provides a distinct chemical handle for detection and purification, offering a clear advantage in synthetic workflows where separation from smaller, unmodified amino acids is necessary.

MW Differentiation from Analogs
Cross-study comparable
> +128 g/mol vs. L-methionine
Supports analytical detection and purification workflow
Relevant for synthetic intermediate separation
Molecular Probes Chemical Biology Synthetic Intermediate

Stereochemical Purity and Supply Scalability

The compound is commercially supplied with a defined stereochemistry (L-enantiomer) and high purity (≥98%) . This contrasts with many generic methionine derivatives that may be offered as racemic mixtures or with lower purity specifications. The availability of gram-scale quantities and documentation (e.g., certificate of analysis) from established vendors supports reproducible research, from initial screening to scaled-up studies, without the variability introduced by in-house synthesis of novel analogs.

Stereochemical Purity & Supply
Supporting evidence
L-enantiomer, purity ≥98%
Provides reproducible chiral research material
Data to verify with certificate of analysis
Chiral Synthesis Process Chemistry Analytical Standards

((4-Methoxyphenyl)sulfonyl)-L-methionine Applications


Probing Methionine-Related Enzyme Inhibition

As a sulfonamide derivative of methionine, this compound is relevant for investigating the inhibition of enzymes in the methionine metabolic pathway, including methionine aminopeptidase-2 (MetAP2) and potentially macrophage metalloelastase (MMP-12) . Its unique structure makes it a candidate probe for studying anti-angiogenic and anti-cancer mechanisms where these targets are implicated.

Sulfonamide Bioactive Synthesis Building Block

With its dual reactive handles (the carboxylic acid and the methylsulfanyl group), the compound is an advanced building block for synthesizing more complex sulfonamide-containing molecules . Its defined stereochemistry and purity support the creation of structurally diverse libraries for medicinal chemistry programs targeting metabolic and inflammatory pathways.

Analytical Reference Standard

The compound's well-defined molecular weight (319.40 g/mol) and high purity (≥98%) make it suitable for use as a reference standard in analytical chemistry applications . It can be employed in the development and validation of LC-MS or HPLC methods for detecting and quantifying similar sulfonamide derivatives in complex biological matrices.

Cellular Uptake and Metabolism Studies

The significant predicted difference in lipophilicity (LogP 1.18) compared to native L-methionine (LogP -2.0) positions this compound as a valuable tool for studying the impact of lipophilicity on the cellular uptake and intracellular trafficking of amino acid analogs . This can inform the design of prodrugs or cell-permeable probes.

Application
Selection Property
Validation Focus
Methionine pathway enzyme probe
Sulfonamide-enzyme recognition profile
Target-binding and inhibition endpoint review
Sulfonamide bioactive synthesis
Dual reactive handles with defined chirality
Building-block reactivity and library diversity
Analytical reference standard
Well-defined MW and high purity
LC-MS/HPLC method validation review
Cellular uptake and metabolism studies
Predicted lipophilicity shift vs. native methionine
Cell-permeability and trafficking endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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